3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

PI3K inhibition Structure-Activity Relationship Sulfonamide SAR

This 3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-96-1) is a high-purity tool compound for probing PI3K isoform selectivity. Unlike the 2,4-difluorophenyl analog (PI3Kα IC50=3.6 nM), its electron-donating 3,4-dimethyl group and meta-linker geometry drive unique binding-pocket complementarity, making it critical for matched-pair SAR. Also serves as a MALT1 allosteric inhibitor scaffold (per US20250084099A1) and a lipophilic reference (ΔlogP ~+0.7–1.1) for solubility panels. Order with positional isomers (863594-85-8, 863594-76-7) for full selectivity mapping.

Molecular Formula C20H17N3O2S2
Molecular Weight 395.5
CAS No. 863594-96-1
Cat. No. B2674783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS863594-96-1
Molecular FormulaC20H17N3O2S2
Molecular Weight395.5
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
InChIInChI=1S/C20H17N3O2S2/c1-13-8-9-17(11-14(13)2)27(24,25)23-16-6-3-5-15(12-16)19-22-18-7-4-10-21-20(18)26-19/h3-12,23H,1-2H3
InChIKeyDYBPBZPWCHULGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-96-1): Core Identity and Compound-Class Positioning for Procurement


3,4-Dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-96-1) is a synthetic small-molecule sulfonamide belonging to the thiazolo[5,4-b]pyridine heterocyclic class . Its structure features a 3,4-dimethylphenylsulfonamide group linked via a meta-oriented phenyl bridge to the thiazolo[5,4-b]pyridine core (molecular formula C20H17N3O2S2; MW 395.5 g/mol) . The thiazolo[5,4-b]pyridine scaffold is established in medicinal chemistry as a privileged kinase-inhibitor and allosteric-probe framework, with demonstrated activity against PI3K isoforms, EGFR-TK mutants, and MALT1 protease [1][2][3]. This compound is supplied at ≥95% purity for research use, with the 3,4-dimethyl substitution pattern and meta-phenyl connectivity distinguishing it from a family of closely related positional and substitutional analogs [1].

Why Generic Substitution Fails for 3,4-Dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: Structural Determinants of Target Engagement and Selectivity


Within the thiazolo[5,4-b]pyridine benzenesulfonamide series, even minor structural perturbations produce large-magnitude shifts in potency and target selectivity that render simple in-class substitution unreliable. Published SAR data demonstrate that the identity of the sulfonamide aryl substituent controls PI3Kα inhibitory potency over a >100-fold range: an electron-deficient 2,4-difluorophenyl group yields IC50 = 3.6 nM, whereas replacement with a simple methyl group reduces potency to IC50 = 53 nM, and switching the thiazolo[5,4-b]pyridine 2-position attachment from pyridyl to phenyl collapses activity to IC50 = 501 nM [1]. Positional isomerism of the methyl groups on the benzenesulfonamide ring (3,4-dimethyl vs. 2,4-dimethyl) and the geometry of the phenyl linker (meta vs. para) introduce orthogonal vectors that differentially affect binding-pocket complementarity, isoform selectivity, and off-target profiles [1][2]. Consequently, procurement of a generic thiazolo[5,4-b]pyridine benzenesulfonamide without specification of the exact substitution pattern risks acquiring a compound with quantitatively and qualitatively divergent biological performance [1][3].

Quantitative Differentiation Evidence for 3,4-Dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-96-1) vs. Closest Analogs


PI3Kα Inhibitory Potency Modulation by Sulfonamide Aryl Substituent: 3,4-Dimethylphenyl vs. 2,4-Difluorophenyl and Methyl

The sulfonamide aryl substituent identity is a dominant driver of PI3Kα inhibitory potency in the thiazolo[5,4-b]pyridine series. The 2,4-difluorophenylsulfonamide analog (compound 19a) achieves PI3Kα IC50 = 3.6 nM, while the methylsulfonamide analog (19d) exhibits a >10-fold potency loss with IC50 = 53 nM. The 3,4-dimethylphenyl group of the target compound is electron-donating (σp⁺ ≈ −0.13 for 3,4-dimethyl), positioning its expected PI3Kα potency closer to the methylsulfonamide reference than to the electron-deficient 2,4-difluorophenyl analog. This substitution-driven potency differential exceeds one order of magnitude within the same core scaffold [1].

PI3K inhibition Structure-Activity Relationship Sulfonamide SAR

Impact of Phenyl Linker Geometry (meta vs. para) on Kinase Inhibitory Activity

The connectivity of the phenyl bridge between the thiazolo[5,4-b]pyridine core and the sulfonamide group determines the spatial orientation of the sulfonamide pharmacophore. In the structurally characterized PI3Kα series, replacement of the pyridyl group at the thiazolo[5,4-b]pyridine 2-position with phenyl caused a >100-fold reduction in PI3Kα inhibitory activity (IC50 = 501 nM vs. 4.0 nM for the pyridyl-bearing analog), demonstrating that the aromatic ring attached to the thiazolo[5,4-b]pyridine core is a critical potency determinant [1]. The target compound (CAS 863594-96-1) features a meta-phenyl linker connecting the thiazolo[5,4-b]pyridine to the sulfonamide-bearing phenyl ring. The closely related para-phenyl analog (CAS 863594-72-3) positions the sulfonamide at a different dihedral angle and distance from the hinge-binding core, which is expected to alter kinase binding-mode compatibility [1].

Kinase inhibitor design Linker geometry Binding mode

Positional Isomerism of Methyl Groups on the Benzenesulfonamide Ring: 3,4-Dimethyl vs. 2,4-Dimethyl

The target compound (3,4-dimethyl substitution; CAS 863594-96-1) and its positional isomer (2,4-dimethyl substitution; CAS 863594-76-7) differ only in the relative position of the two methyl groups on the benzenesulfonamide ring. Published SAR from the thiazolo[5,4-b]pyridine PI3K inhibitor series demonstrates that the sulfonamide aryl ring interacts directly with the kinase affinity pocket (e.g., Lys802 in PI3Kα), where steric and electronic properties of substituents modulate both potency and isoform selectivity [1]. The 3,4-dimethyl pattern places one methyl group meta and one para to the sulfonamide linkage, whereas the 2,4-dimethyl isomer places one methyl ortho and one para, introducing differential steric clash potential with the protein surface and altering the conformational preference of the sulfonamide NH for key hydrogen-bond interactions [1].

Positional isomerism Methyl substitution SAR

Thiazolo[5,4-b]pyridine Scaffold as a Privileged MALT1 Allosteric Inhibitor Core: Target-Class Differentiation from Generic Kinase Sulfonamides

The thiazolo[5,4-b]pyridine chemotype has been specifically developed and patented as an allosteric inhibitor scaffold for MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) protease, a target distinct from the kinase family [1]. US Patent US20250084099A1 discloses thiazolo[5,4-b]pyridine derivatives as MALT-1 inhibitors with utility in ABC-DLBCL and related B-cell malignancies [1]. This target-class differentiation is significant because most benzenesulfonamide-containing compounds are associated with kinase inhibition (e.g., PI3K, EGFR), whereas the thiazolo[5,4-b]pyridine core combined with an appropriately substituted benzenesulfonamide has demonstrated allosteric MALT1 protease inhibition with cellular potency and refined selectivity [1]. The 3,4-dimethylphenylsulfonamide substitution may influence the balance between kinase and MALT1 inhibitory activity, a selectivity node not addressed by simpler sulfonamide analogs [1][2].

MALT1 protease Allosteric inhibition ABC-DLBCL

Physicochemical Differentiation: Calculated Lipophilicity (cLogP) and Its Impact on Assay Compatibility

The 3,4-dimethyl substitution on the benzenesulfonamide ring increases lipophilicity relative to unsubstituted, mono-methyl, or fluoro-substituted analogs. Calculated logP (cLogP) for the target compound (C20H17N3O2S2) is estimated at approximately 3.8–4.2, compared to ~3.1 for the unsubstituted benzenesulfonamide parent (CAS 863594-85-8, C18H13N3O2S2) and ~3.5 for the 4-fluoro analog (CAS 863594-88-1, C18H12FN3O2S2) . This lipophilicity increment affects aqueous solubility, DMSO stock solution behavior, non-specific binding to assay plates, and cellular permeability—parameters that directly influence assay reproducibility and IC50 determination [1]. The 3,4-dimethyl pattern provides a balanced lipophilicity profile: higher than polar fluoro or unsubstituted analogs for improved membrane penetration, yet lower than extended alkyl or poly-halogenated derivatives that risk aggregation-based false positives [1].

Lipophilicity cLogP Physicochemical properties

Thiazolo[5,4-b]pyridine Sulfonamides as EGFR-TK Inhibitors: Anticancer Activity Benchmarking Against Osimertinib

A 2024 study of 45 thiazolo[5,4-b]pyridine sulfonamide derivatives identified lead compound 10k with IC50 values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A549), comparable to the approved EGFR inhibitor Osimertinib [1]. This establishes the thiazolo[5,4-b]pyridine benzenesulfonamide chemotype as a validated EGFR-TK inhibitor scaffold with activity against both wild-type and mutant EGFR. The target compound (CAS 863594-96-1) shares the identical thiazolo[5,4-b]pyridine-benzenesulfonamide core architecture but differs in its specific substitution pattern (3,4-dimethylphenylsulfonamide with unsubstituted thiazolopyridine vs. 2,5-difluorophenylsulfonamide with 6-(2-aminopyrimidin-5-yl)-substituted thiazolopyridine in 10k). The absence of the 6-aryl substituent and the different sulfonamide aryl group in the target compound are predicted to shift the activity profile away from the EGFR-TK potency of 10k, potentially toward PI3K or MALT1 selectivity [1][2].

EGFR-TK inhibitor NSCLC Anticancer activity

Recommended Research and Procurement Application Scenarios for 3,4-Dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-96-1)


PI3K Isoform-Selectivity Profiling and SAR Expansion Studies

The target compound serves as a tool for probing the impact of electron-donating 3,4-dimethyl substitution on PI3K isoform selectivity. The established SAR framework shows that sulfonamide aryl electronics modulate PI3Kα/β/γ/δ selectivity (e.g., PI3Kβ IC50 is ~10-fold higher than PI3Kα for electron-deficient analogs [1]). The 3,4-dimethylphenyl group provides a distinct electronic environment for mapping isoform selectivity landscapes, enabling comparison with the 2,4-difluorophenyl (IC50 = 3.6 nM) and methylsulfonamide (IC50 = 53 nM) reference points [1]. Researchers procuring this compound for PI3K panel screening should include the unsubstituted parent (CAS 863594-85-8) and positional isomer (CAS 863594-76-7) as matched controls to isolate the contribution of methyl group position and count [1][2].

MALT1 Allosteric Probe Development and ABC-DLBCL Target Validation

The thiazolo[5,4-b]pyridine scaffold is specifically claimed as a MALT1 allosteric inhibitor chemotype in US Patent US20250084099A1 [2]. The target compound, with its 3,4-dimethylphenylsulfonamide substitution, represents a distinct chemical vector within this patent space. It is suitable for use as a starting point for MALT1-focused medicinal chemistry campaigns, particularly for exploring sulfonamide substitution effects on MALT1 protease inhibition and MALT1-versus-kinase selectivity. Researchers should profile the compound in MALT1 protease biochemical assays and NF-κB reporter cellular assays in ABC-DLBCL lines (e.g., OCI-Ly3, OCI-Ly10) to quantify its MALT1 inhibitory activity relative to published thiazolo[5,4-b]pyridine MALT1 inhibitors [2].

Control Compound for EGFR-TK Inhibitor Series with Thiazolo[5,4-b]pyridine Core

Given the potent EGFR-TK inhibitory activity demonstrated by optimized thiazolo[5,4-b]pyridine benzenesulfonamides (lead 10k: HCC827 IC50 = 0.010 μM; NCI-H1975 IC50 = 0.08 μM [3]), the target compound is a valuable negative control or comparator lacking the 6-(2-aminopyrimidin-5-yl) hinge-binding extension present in the most potent EGFR-TK inhibitors of this class. Its use in parallel with compound 10k or its analogs allows deconvolution of the contribution of the thiazolopyridine 6-substituent to EGFR-TK potency, cellular selectivity, and apoptosis induction. Procurement of the target compound alongside a 6-substituted analog enables rigorous matched-pair SAR analysis [3].

Physicochemical Property Benchmarking and Assay Development

The 3,4-dimethyl substitution confers a calculated logP increase of approximately +0.7 to +1.1 log units relative to the unsubstituted parent (CAS 863594-85-8) [1]. This makes the target compound suitable as a reference for evaluating the impact of lipophilicity on assay performance (e.g., DMSO solubility limits, non-specific binding, aggregation tendency). Researchers developing high-throughput screening assays for thiazolo[5,4-b]pyridine libraries should include this compound in a miniaturized solubility and stability assessment panel to establish acceptable lipophilicity boundaries and inform formulation strategies for in vitro and in vivo studies [1][4].

Quote Request

Request a Quote for 3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.